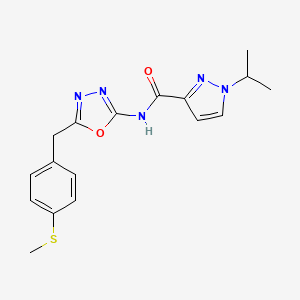

1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-11(2)22-9-8-14(21-22)16(23)18-17-20-19-15(24-17)10-12-4-6-13(25-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRKQAQJMZKDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound can be achieved through a multi-step synthetic route involving the following key steps:

Synthesis of Pyrazole Core: : The initial step involves the formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or equivalent precursors under controlled conditions.

Formation of Oxadiazole Ring: : The oxadiazole ring is synthesized by the reaction of suitable acyl hydrazides with carbon disulfide and bases like potassium hydroxide, followed by oxidation.

Attachment of Benzyl Group:

Final Coupling Step: : The final product is obtained by coupling the pyrazole core with the oxadiazole intermediate under peptide coupling conditions, using agents such as EDC or HATU in the presence of a base like triethylamine.

Industrial Production Methods

The industrial synthesis follows the same steps with optimization for scale-up. Key considerations include:

Use of continuous flow reactors to improve reaction efficiency and safety.

Optimization of purification methods, such as recrystallization and chromatography, for high-purity product yield.

Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes several chemical reactions, including:

Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

Substitution: : The pyrazole and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide in acetic acid medium.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophilic substitution using sodium hydride as a base in DMF.

Major Products Formed

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Formation of reduced amines.

Substitution: : Formation of substituted pyrazole and benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit significant anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have demonstrated that certain pyrazole compounds can selectively inhibit COX-II, making them potential candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Research into similar oxadiazole-containing compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, a study highlighted the anticancer efficacy of benzamides containing oxadiazole and pyrazole rings, indicating that modifications to these scaffolds can enhance their cytotoxicity against cancer cells .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. The incorporation of the methylthio group may enhance the compound's ability to penetrate microbial membranes, thus increasing its effectiveness against bacterial strains. Research has shown that certain derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for further development as antibiotic agents .

Biochemical Research

In biochemical studies, compounds like this compound can serve as important tools for exploring enzyme mechanisms and cellular pathways. The ability to modulate specific biological targets allows researchers to investigate the underlying mechanisms of diseases and develop new therapeutic strategies.

Case Studies

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves:

Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: : Modulation of signaling pathways, including inhibition of kinases or activation of transcription factors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in the 1,3,4-Oxadiazole Class

Key Observations

- Instead, the target compound’s methylthio group may offer alternative redox interactions or enhanced membrane permeability . The 4-methoxyphenyl in LMM5 and furan-2-yl in LMM11 demonstrate that electron-donating groups at the oxadiazole position modulate antifungal potency. The target compound’s 4-(methylthio)benzyl group introduces both steric bulk and sulfur-based reactivity, which could affect target binding .

- Role of Heterocyclic Linkers: The pyrazole-carboxamide core in the target compound differs from the benzamide linker in LMM5/LMM11. Pyrazole rings are known for hydrogen-bonding capabilities, which may improve solubility compared to the benzamide analogs .

Comparison with Thiadiazole Derivatives

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Key Observations

- Sulfur-containing heterocycles are more resistant to oxidative metabolism, which could extend half-life . The 4-fluorophenyl group in the thiadiazole derivative introduces electronegativity, contrasting with the methylthio group in the target compound. Fluorine’s strong electron-withdrawing effect may enhance binding to hydrophobic pockets in enzymes .

Biological Activity

1-Isopropyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a pyrazole ring, an oxadiazole moiety, and a methylthio-benzyl group, which contribute to its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities including:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway .

- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives are known to act as COX inhibitors, which play a crucial role in inflammatory processes .

The proposed mechanisms of action for this compound include:

- Inhibition of mTORC1 Activity : Similar compounds have been reported to reduce mTORC1 activity and increase autophagy at basal levels. This modulation of autophagic flux is critical in cancer therapy as it can disrupt the survival mechanisms of tumor cells under metabolic stress .

- Interaction with Autophagy Pathways : The compound may interfere with autophagic flux by inhibiting reactivation processes under nutrient-rich conditions, leading to the accumulation of autophagic markers such as LC3-II .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications in the substituents on the pyrazole and oxadiazole rings can significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methylthio Group | Enhances antiproliferative effects |

| Isopropyl Group | Increases lipophilicity and cellular uptake |

| Benzyl Moiety | Modulates receptor interactions |

These modifications allow for the optimization of the compound's efficacy and selectivity against target enzymes involved in cancer progression.

Case Studies

Several studies have investigated compounds structurally related to this compound:

- Anticancer Properties : A study focusing on pyrazole derivatives showed significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin, indicating a potential synergistic effect that could enhance therapeutic outcomes .

- Anti-inflammatory Activity : Research highlighted that certain pyrazole carboxamides exhibited notable anti-inflammatory effects through COX inhibition, providing a rationale for further exploration of this compound in inflammatory models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.